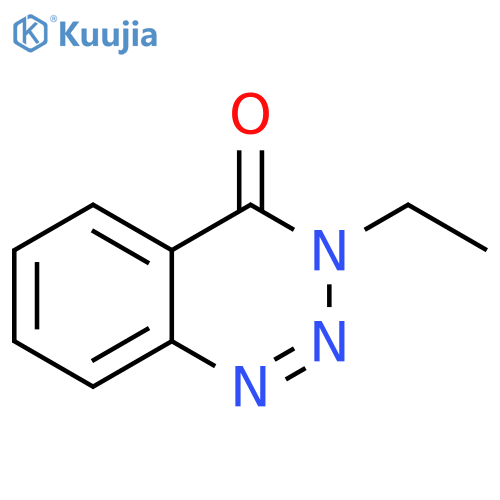Cas no 26944-60-5 (1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-)

26944-60-5 structure
商品名:1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-
1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-
- 3-Ethylbenzo[d][1,2,3]triazin-4(3h)-one
-
- インチ: 1S/C9H9N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h3-6H,2H2,1H3
- InChIKey: JWPPRPLIXXOWEL-UHFFFAOYSA-N
- ほほえんだ: N1C2=CC=CC=C2C(=O)N(CC)N=1
計算された属性
- せいみつぶんしりょう: 175.074561919g/mol
- どういたいしつりょう: 175.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR962571-1g |
3-Ethylbenzo[d][1,2,3]triazin-4(3H)-one |
26944-60-5 | 95% | 1g |
£200.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576520-1g |
3-Ethylbenzo[d][1,2,3]triazin-4(3H)-one |
26944-60-5 | 98% | 1g |
¥1519 | 2023-03-19 |
1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
26944-60-5 (1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-) 関連製品
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
